N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide
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Description
N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide, also known as PTB, is a small molecule inhibitor that has been widely used in scientific research. PTB is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling. The inhibition of PTP1B by PTB has been shown to improve insulin sensitivity and glucose homeostasis, making it a potential therapeutic target for the treatment of type 2 diabetes and other metabolic disorders.
Scientific Research Applications
Antibacterial and Antifungal Activities
This compound exhibits potential antibacterial and antifungal properties. The structural activity relationship (SAR) of synthesized analogs has shown promising results against various bacterial and fungal strains. This makes it a valuable candidate for the development of new antimicrobial agents .
Anticancer Properties
Pyrazole derivatives, including our compound of interest, have been recognized for their anticancer activities. They can be designed to target specific cancer cells or pathways, offering a pathway for novel oncological therapies .
Anti-inflammatory Applications
The anti-inflammatory potential of pyrazole derivatives is well-documented. This compound can be utilized in the synthesis of medications aimed at treating inflammatory conditions .
Antidiabetic Effects
Research has indicated that pyrazole derivatives can play a role in antidiabetic drug development. Their ability to modulate biological pathways related to diabetes makes them a significant focus for therapeutic intervention .
Agricultural Chemical Development
The pyrazole core of the compound is useful in the development of agricultural chemicals. These can include herbicides and pesticides, where the compound’s properties can be harnessed to protect crops from pests and diseases .
Organic Synthesis
In organic chemistry, pyrazole derivatives are used as directing and transforming groups. They are fundamental elements in various small molecules, which are crucial for synthesizing a wide array of organic compounds .
Fluorescence Properties and Material Science
Some pyrazole derivatives exhibit fluorescence properties, making them suitable for applications in material science. They can be used in the creation of fluorescent probes or as components in photoluminescent materials .
Pharmaceutical Drug Development
The compound’s structure is conducive to the synthesis of various drugs. Its heterocyclic nature allows for the creation of molecules with a broad spectrum of pharmacological activities, including antiviral, antihypertensive, and antidepressant effects .
properties
IUPAC Name |
2-phenyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(17-12-25-19(22-17)14-4-2-1-3-5-14)21-15-8-6-13(7-9-15)16-10-11-20-23-16/h1-12H,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMXUKFAWBMKQSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=C(C=C3)C4=CC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-pyrazol-3-yl)phenyl)-2-phenylthiazole-4-carboxamide |
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